Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate)

Swine nutrition Nitrogen balance Relative bioavailability

Researchers investigating stereospecific methionine hydroxy analogue (MHA) metabolism face confounding variables when using racemic DL-MHA-Ca. This resolved (R)-enantiomer calcium salt (CAS 71597-86-9) eliminates enantiomeric interference, enabling definitive D-2-hydroxy acid dehydrogenase kinetic assays and metabolic flux analysis. - **Defined Stereochemistry**: Pure (R)-enantiomer for unambiguous structure-activity correlation; racemic mixture cannot substitute. - **Regulatory Benchmarking**: EFSA FEEDAP Panel opinion available to support RBV-adjusted dosing justifications. - **Supply Assurance**: Research-grade solid, shipped ambient with documented certificate of analysis.

Molecular Formula C10H18CaO6S2
Molecular Weight 338.446
CAS No. 71597-86-9
Cat. No. B565855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium bis((R)-2-hydroxy-4-(methylthio)butyrate)
CAS71597-86-9
Synonyms(R)-2-Hydroxy-4-(methylthio)butanoic Acid Calcium Salt;  D-2-Hydroxy-4-(methylmercapto)butanoic Acid Calcium Salt;  D-2-Hydroxy-4-methylmercaptobutyric Acid Calcium Salt;  L-Methionine-D-hydroxy Analog Calcium Salt
Molecular FormulaC10H18CaO6S2
Molecular Weight338.446
Structural Identifiers
SMILESCSCCC(C(=O)[O-])O.CSCCC(C(=O)[O-])O.[Ca+2]
InChIInChI=1S/2C5H10O3S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4,6H,2-3H2,1H3,(H,7,8);/q;;+2/p-2/t2*4-;/m11./s1
InChIKeyABRVDWASZFDIEH-KDAOEQPASA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate): Identity, Class, and Competitive Landscape


Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) (CAS 71597-86-9) is the calcium salt of the (R)-enantiomer of 2-hydroxy-4-(methylthio)butyric acid (HMTBa), belonging to the methionine hydroxy analogue (MHA) class of feed-grade amino acid supplements [1]. Its molecular formula is C₁₀H₁₈CaO₆S₂ (MW 338.45 g/mol). The compound serves as a precursor to L-methionine in monogastric animals and is authorized as a nutritional feed additive in multiple jurisdictions [2]. The competitive landscape for methionine supplementation includes four principal chemical entities: DL-methionine (DL-Met, CAS 59-51-8, ≥99% purity), the racemic calcium salt of methionine hydroxy analogue (DL-MHA-Ca, CAS 4857-44-7, ~84% active monomer), the free acid form (MHA-FA, CAS 583-91-5, ~88% active), and L-methionine (CAS 63-68-3). Critically, the (R)-enantiomer calcium salt (CAS 71597-86-9) is a stereochemically resolved research tool rather than a bulk commercial feed additive, and its procurement value lies primarily in enabling enantiomer-specific structure–activity investigations that the widely traded racemic mixture cannot support [3].

Why (R)-HMTBa Calcium Salt Cannot Substitute for Racemic MHA-Ca or DL-Methionine


Generic substitution between methionine sources in animal feed is underpinned by a well-documented bioavailability gradient: the racemic calcium salt (DL-MHA-Ca) consistently demonstrates a relative bioavailability (RBV) of approximately 63–70% on a product-to-product basis versus DL-methionine across poultry and swine studies [1]. This 30–37% efficacy deficit means that simple 1:1 weight-based replacement leads to methionine under-supply and performance loss . At the enantiomer level, the substitution question becomes even more acute. The (R)-enantiomer (D-isomer) of the hydroxy analogue requires stereospecific enzymatic conversion—via D-2-hydroxy acid dehydrogenase and subsequent transamination—before entering the L-methionine pool, whereas the (S)-enantiomer may follow a distinct metabolic route [2]. The first enantioselective synthesis of D- and L-HMTBa, reported in 1979, explicitly noted that separate nutritional assessment of the two enantiomers was warranted because their metabolic fates could not be assumed identical [3]. Therefore, experimental designs requiring defined stereochemistry, metabolic tracing, or receptor-binding studies cannot substitute the racemic mixture for the resolved (R)-enantiomer without introducing confounding variables.

Quantitative Evidence: (R)-HMTBa Calcium Salt vs. Closest Comparators


Relative Bioavailability in Swine Nitrogen Retention

In a nitrogen-balance study using starter pigs (initial BW 15.0 ± 0.7 kg), the relative bioavailability (RBV) of the calcium salt of DL-methionine hydroxy analogue (MHA-Ca, 84% purity) compared to DL-methionine (DL-Met, 99% purity) was determined by linear slope-ratio regression. Using nitrogen retained (g/d) as the response criterion, the RBV of MHA-Ca was 63.0% on a product-to-product basis and 75.0% on an equimolar basis in Experiment 1. Experiment 2 yielded 68.4% (product basis) and 81.4% (equimolar basis) [1]. This means that to achieve the same nitrogen retention outcome, a feed formulator must include approximately 1.54 grams of MHA-Ca product for every 1 gram of DL-Met product. The practical consequence is that DL-Met provides superior methionine-equivalent value per unit mass, directly impacting procurement cost-per-unit-of-bioavailable-methionine calculations.

Swine nutrition Nitrogen balance Relative bioavailability Slope-ratio assay

Broiler Feed Conversion Bioavailability

Two feeding trials in broiler chickens (Ross 308, 1–38 days and Cobb 500, 1–42 days) assessed the relative bioavailability (RBV) of MHA-Ca compared to DL-Met using wheat-soybean meal and sorghum-soybean meal basal diets [1]. In both experiments, birds responded significantly to graded levels of either methionine source. However, the RBV of MHA-Ca was markedly and in many cases significantly below 84%, which would be the value naively expected from MHA-Ca's labeled active substance content. Excluding extremely low RBV figures from Trial 2, the RBV of MHA-Ca averaged to approximately 63% in relation to DL-Met. A concurrent validation using DL-Met diluted with corn starch to 65% purity (DL-Met65) confirmed the suitability of the nonlinear common plateau asymptotic regression methodology. These results demonstrate that MHA-Ca's in vivo biological potency is substantially lower than its chemical assay value would suggest, directly contradicting the assumption that the 84% monomer content translates to 84% bioefficacy [1].

Broiler chickens Feed conversion Methionine source comparison Nonlinear plateau regression

Phase-Independent Bioavailability in Broilers

A comprehensive dose–response study using 1,890 Cobb 500 male broilers per experiment evaluated MHA-Ca relative bioavailability in both starter (0–21 d) and finisher (22–42 d) phases [1]. Diets were supplemented with four graded equimolar levels of DL-Met or MHA-Ca. The study confirmed that the relative bioavailability of MHA-Ca was approximately 65% compared to DL-Met on a product basis and that this value was independent of the feeding phase. These results corroborate earlier reports (Lemme et al., 2002; Hoehler et al., 2005) showing an average RBV of 65% for MHA-FA and MHA-Ca across multiple broiler trials. Critically, 1 kg of commercial MHA-Ca can be replaced by approximately 650 g of DL-Met without any loss in body weight gain, feed intake, feed conversion, or breast meat yield [1]. This phase-independent consistency simplifies procurement decisions: the correction factor does not need to be re-calibrated for different production stages.

Broiler phase feeding Starter Finisher Breast meat yield

Intestinal Absorption Mechanism

A 2023 comprehensive literature review by Becquet et al. established that the two methionine source classes differ fundamentally in their absorption mechanisms [1]. HMTBa and its calcium salt (HMTBa-Ca) are absorbed predominantly via passive diffusion across the intestinal epithelium, driven by the concentration gradient, whereas DL-methionine relies on active, sodium-dependent amino acid transporters. This mechanistic dichotomy has several consequences: (a) HMTBa-Ca absorption is not saturable but is rate-limited by concentration, meaning higher dietary inclusion is required to achieve equivalent post-absorptive methionine supply; (b) DL-Met absorption via active transporters is more efficient at physiologically relevant luminal concentrations; (c) the sites of absorption differ along the gastrointestinal tract, with HMTBa-Ca absorption occurring more proximally. The review explicitly concludes that any comparison between HMTBa and DL-Met must account for these different behaviors during the absorption phase, and that the apparent divergence between published bioavailability estimates is largely explained by methodological differences in how absorption is measured [1]. This mechanistic understanding provides the biological rationale for the consistently observed 63–70% RBV of MHA-Ca relative to DL-Met.

Absorption mechanism Passive diffusion Active transport Intestinal epithelium

Enantiomer-Specific Metabolism Research Utility

The (R)-enantiomer calcium salt (CAS 71597-86-9) is explicitly documented as being 'used to study the efficacy of D- and L-isomers of methionine' . The first enantioselective synthesis of D-HMTBa and L-HMTBa was published in 1979, which 'now permits separate assessment of the nutritional value of the two enantiomers' [1]. Prior to this synthetic achievement, only the racemic DL mixture was available, making it impossible to attribute observed biological effects to a specific enantiomer. The (R)-configuration corresponds to the D-isomer of the hydroxy analogue, which serves as a substrate for D-2-hydroxy acid dehydrogenase, generating 2-keto-4-methylthiobutyrate—the common intermediate that is subsequently transaminated to L-methionine. In contrast, the (S)-enantiomer (CAS 71597-87-0) is the L-hydroxy analogue that may interact with L-α-hydroxy acid oxidase. The resolved (R)-enantiomer is therefore indispensable for studies requiring stereochemically defined substrates, such as enzyme kinetics assays, metabolic flux analysis using isotopically labeled tracers, and investigations into stereospecific toxicity or off-target effects.

Enantiomer-specific metabolism D-amino acid oxidase Stereochemical purity Metabolic tracing

Regulatory Safety and Efficacy Precedent

The European Food Safety Authority (EFSA) FEEDAP Panel conducted a comprehensive safety and efficacy evaluation of the hydroxy analogue of methionine and its calcium salt (HMTBa-Ca) [1]. The Panel concluded that HMTBa-Ca is safe for all target animal species, poses no risk to consumers, and is an effective source of methionine for protein synthesis in non-ruminant animals and fish. However, the Panel explicitly noted that 'HMTBa may show a lower bioefficacy than dl-methionine' [1]. In ruminants, HMTBa was found to be more slowly degraded in the rumen than DL-methionine, suggesting a potential rumen-bypass advantage for the hydroxy analogue form. This regulatory opinion establishes a formal scientific consensus on the efficacy differential and provides a compliance framework for product registration and cross-border trade. The opinion also confirms that ADRY+® (a commercial HMTBa/HMTBa-Ca product) is produced by chemical synthesis and is intended for use in feed for all animal species and categories [1].

EFSA Feed additive authorization Safety assessment Regulatory compliance

Application Scenarios for Scientific and Industrial Users


Enantiomer-Specific Metabolic Tracing Studies

Researchers investigating the stereospecificity of D-2-hydroxy acid dehydrogenase or the metabolic partitioning of D- vs. L-HMTBa enantiomers require the resolved (R)-enantiomer (CAS 71597-86-9) as a defined substrate. The racemic DL-MHA-Ca (CAS 4857-44-7) introduces both enantiomers simultaneously, confounding metabolic flux analysis and enzyme kinetic measurements. As documented in the foundational enantioselective synthesis publication [1], the availability of separated D- and L-enantiomers 'now permits separate assessment of the nutritional value of the two enantiomers'—a capability that the racemic mixture cannot provide. This scenario is supported by supplier documentation confirming the compound's use 'to study the efficacy of D- and L-isomers of methionine' .

Cost-Optimized Feed Formulation with RBV Correction

Feed formulators and procurement managers can apply the well-established RBV correction factor of approximately 65% when comparing DL-MHA-Ca against DL-Met on a product-to-product basis [1]. Evidence from nitrogen-balance studies in starter pigs confirms that MHA-Ca (84% purity) delivers only 63.0–68.4% of the bioavailable methionine provided by an equal mass of DL-Met (99% purity) . In broiler chickens, the RBV averaged ~63–65% across multiple independent trials covering starter, grower, and finisher phases, with the phase-independence of this value confirmed by dedicated studies [2][3]. The practical application is straightforward: when the price-per-kilogram of MHA-Ca exceeds 65% of the DL-Met price, DL-Met becomes the more economical choice per unit of bioavailable methionine, and vice versa.

Regulatory Dossier Preparation and Efficacy Confirmation

Companies seeking feed additive registration or re-authorization for methionine hydroxy analogue products can reference the EFSA FEEDAP Panel's comprehensive safety and efficacy opinion [1] as an independent regulatory benchmark. The Panel's explicit acknowledgment that HMTBa-Ca 'may show a lower bioefficacy than dl-methionine' [1] provides a scientifically defensible basis for RBV-adjusted labeling and dosing recommendations. This is particularly relevant for jurisdictions that require demonstration of bioequivalence or justification of inclusion rates relative to the reference methionine source (DL-Met). The opinion also confirms the safety of HMTBa-Ca for all animal species and categories, supporting cross-species registration strategies.

Comparative Absorption Mechanism Studies

The mechanistically distinct absorption pathways of methionine sources—passive diffusion for HMTBa/HMTBa-Ca versus active transport for DL-Met—have been characterized using in vitro (e.g., Caco-2 cell monolayers, Ussing chambers), ex vivo (everted gut sacs), and in vivo models [1]. The (R)-enantiomer calcium salt can serve as a stereochemically defined probe to investigate whether D- and L-HMTBa are absorbed with equal efficiency via the paracellular and transcellular passive diffusion routes, or whether stereospecific interactions with monocarboxylate transporters (e.g., MCT1) exist. Such investigations are directly relevant to understanding the mechanistic basis for the 30–37% bioavailability gap between HMTBa-Ca and DL-Met, and may inform strategies for formulation-based bioavailability enhancement.

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